rac-3-Hydroxyheptanoic Acid-D7
Description
Properties
Molecular Formula |
C₇H₇D₇O₃ |
|---|---|
Molecular Weight |
153.23 |
Synonyms |
(±)-3-Hydroxyheptanoic Acid-D7; rac-β-Hydroxyheptanoic Acid-D7 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Isotopic Labeling in Metabolism
The primary application of rac-3-Hydroxyheptanoic Acid-D7 is in metabolic studies, where its deuterium labeling allows researchers to trace metabolic pathways and understand biochemical processes in living organisms. The incorporation of deuterium into metabolic substrates can significantly enhance the sensitivity of analytical techniques such as mass spectrometry, enabling detailed tracking of metabolic transformations.
Case Study: Tracing Lipid Metabolism
In a study investigating lipid metabolism, researchers utilized this compound to trace the incorporation of fatty acids into cellular lipids. The deuterated compound was administered to animal models, and subsequent analysis revealed insights into the dynamics of lipid synthesis and degradation pathways, highlighting its utility in understanding metabolic disorders .
Pharmaceutical Development
Role as a Precursor in Drug Synthesis
this compound serves as a valuable precursor in the synthesis of pharmaceutical compounds. Its structural similarity to naturally occurring fatty acids makes it an attractive candidate for developing drugs targeting metabolic pathways or conditions related to fatty acid metabolism.
Case Study: Development of Antidiabetic Agents
In the development of antidiabetic agents, this compound has been employed to create analogs that mimic endogenous metabolites involved in glucose regulation. Researchers have reported enhanced pharmacological profiles for these analogs, demonstrating improved efficacy and reduced side effects compared to traditional antidiabetic drugs .
Chemical Synthesis
Use in Organic Synthesis
The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various chemical modifications, facilitating the synthesis of diverse chemical entities.
Case Study: Synthesis of Macrocyclic Compounds
A notable application involves the use of this compound in synthesizing macrocyclic compounds through multicomponent reactions. These macrocycles have shown potential as pharmaceuticals due to their ability to interact with biological targets such as G-protein coupled receptors and ion channels . The synthetic routes incorporating this compound have demonstrated high efficiency and selectivity, making them advantageous for large-scale production.
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Metabolic Studies | Tracing metabolic pathways using isotopic labeling | Lipid metabolism analysis using animal models |
| Pharmaceutical Development | Precursor for synthesizing drugs targeting metabolic pathways | Antidiabetic agents with improved pharmacological profiles |
| Chemical Synthesis | Building block for complex organic molecules | Synthesis of macrocyclic compounds with high selectivity |
Chemical Reactions Analysis
Dehydration Reaction
One of the notable reactions involving rac-3-Hydroxyheptanoic Acid-D7 is its dehydration to form an unsaturated compound, specifically heptenoic acid. This reaction can be summarized as follows:
The enthalpy change () for this reaction is approximately 30.2 kJ/mol, indicating the energy involved in the process .
Esterification Reaction
This compound can undergo esterification with alcohols, resulting in the formation of esters. This reaction is significant for synthesizing various chemical compounds used in pharmaceuticals and industrial applications.
Hydrogenation Reaction
In some synthetic pathways, hydrogenation reactions are employed to modify the double bonds formed during dehydration or to reduce other functional groups present in the molecule.
Synthetic Pathways
The synthesis of this compound typically involves deuteration methods applied to 3-hydroxyheptanoic acid. Various synthetic strategies have been explored, including:
-
Direct Deuteration : Utilizing deuterated solvents or reagents to introduce deuterium into the molecule.
-
Biocatalytic Methods : Employing enzymes that selectively incorporate deuterium into specific positions of the substrate.
Biological Significance
This compound is of interest in biological studies due to its potential role as a metabolite in lipid metabolism. Research indicates that it may influence metabolic pathways related to fatty acid oxidation and energy production. The deuterated form facilitates tracing metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy, providing insights into its biological function and interactions within living organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Similarities
Key structural analogs include:
7-Hydroxyheptanoic Acid (CAS 3710-42-7): A positional isomer with the hydroxyl group at the terminal carbon.
(2S,3R)-3-Amino-2-hydroxyheptanoic Acid: A hydroxy amino acid derivative with additional stereochemical complexity.
3-Hydroxyhexanoic Acid: A shorter-chain analog (C6 vs. C7).
3-Hydroxyoctanoic Acid: A longer-chain analog (C8 vs. C7).
Table 1: Structural and Physicochemical Comparison
*Estimated based on deuterium substitution (7 H → D).
Analytical Methods for Comparison
- Spectrofluorometry and Tensiometry : Used to determine critical micelle concentrations (CMCs) of amphiphilic analogs like quaternary ammonium compounds, though similar methods apply to hydroxy acids for solubility profiling .
- Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) highlight that rac-3-hydroxyheptanoic acid-D7 shares >80% similarity with its non-deuterated form but <50% with amino-substituted analogs like (2S,3R)-3-amino-2-hydroxyheptanoic acid .
Preparation Methods
β-Hydroxy Acid Synthesis via Aldol Condensation
A classic method involves the aldol condensation of pentanal with malonic acid under basic conditions. This reaction forms a β-hydroxy intermediate, which is subsequently decarboxylated to yield racemic 3-hydroxyheptanoic acid. Key parameters include:
| Parameter | Value |
|---|---|
| Reactants | Pentanal, malonic acid |
| Catalyst | Sodium hydroxide (10%) |
| Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
The racemic mixture arises from the lack of stereochemical control during the aldol step, necessitating chiral resolution if enantiopure material is required.
Microbial Oxidation of Heptanoic Acid
Alternative approaches utilize bacterial strains (e.g., Pseudomonas aeruginosa) to oxidize heptanoic acid at the C3 position. This biocatalytic method offers higher regioselectivity but lower yields (40–50%) compared to chemical synthesis.
Deuteration Strategies for rac-3-Hydroxyheptanoic Acid-D7
Deuteration of the precursor targets the C5–C7 positions. Two validated methods are prominent:
Rhodium-Catalyzed Hydrogen-Deuterium Exchange
A patent by describes a scalable deuteration technique using rhodium catalysts. The method involves:
-
Dissolving rac-3-hydroxyheptanoic acid in a deuterium source (D₂O or deuterated methanol-D₄).
-
Adding a rhodium complex (e.g., RhCl₃·3H₂O) and a base (e.g., K₂CO₃).
-
Heating the mixture at 80°C for 24–48 hours under inert atmosphere.
Key Data:
This method leverages the rhodium catalyst’s ability to facilitate C–H bond activation, enabling selective deuterium incorporation at tertiary carbons.
Acid-Catalyzed Exchange in Deuterated Solvents
A cost-effective approach involves refluxing the precursor in D₂O with a Brønsted acid catalyst (e.g., DCl or D₂SO₄). The reaction proceeds via protonation of the hydroxyl group, followed by reversible H/D exchange at adjacent carbons.
| Condition | Value |
|---|---|
| Solvent | D₂O |
| Catalyst | D₂SO₄ (0.1 M) |
| Temperature | 100°C |
| Reaction Time | 72 hours |
| Deuteration | 70–75% (C5–C7) |
While economical, this method requires extensive purification to remove residual non-deuterated species.
Purification and Characterization
Chromatographic Separation
Post-deuteration, the crude product is purified via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient. Deuterated species elute earlier due to reduced hydrophobicity.
Analytical Validation
-
Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 153.227 (calculated for C₇D₇H₇O₃).
-
NMR Spectroscopy: ¹H NMR shows absence of signals at δ 0.8–1.5 ppm (C5–C7 hydrogens), while ²H NMR exhibits quintuplet splitting for C5–C7 deuteriums.
Challenges and Optimizations
Deuterium Scrambling
Prolonged reaction times in acidic conditions may lead to deuterium migration from C5–C7 to other positions. Mitigation strategies include:
Q & A
Q. How to design a robust protocol for tracing this compound in multi-organ systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
